2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring, a phenyl group, and a pyrrole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where a pyrrole derivative reacts with an appropriate electrophile.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide
- 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-thiazol-1-yl)ethyl]acetamide
Uniqueness
2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2-oxo-5-phenylpyrazin-1-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-8-11-21-9-4-5-10-21)14-22-13-16(20-12-18(22)24)15-6-2-1-3-7-15/h1-7,9-10,12-13H,8,11,14H2,(H,19,23) |
InChI Key |
YHWKIKGKQLDYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.